
Carboxyamidotriazole: A Technical Guide to its
Biochemical and Biophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carboxyamidotriazole

Cat. No.: B1668434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Carboxyamidotriazole (CAI) is a synthetic small molecule inhibitor of non-voltage-operated

calcium channels with demonstrated anti-angiogenic, anti-proliferative, and anti-metastatic

properties.[1][2] This technical guide provides an in-depth overview of the biochemical and

biophysical characteristics of CAI, its mechanism of action, and its effects on key cellular

signaling pathways. Detailed experimental protocols for assays commonly used to evaluate the

activity of CAI are also presented, along with a summary of its quantitative effects on various

cell lines. This document is intended to serve as a comprehensive resource for researchers

and drug development professionals working with or interested in Carboxyamidotriazole.

Introduction
Carboxyamidotriazole (CAI), with the chemical name 5-Amino-1-{[3,5-dichloro-4-(4-

chlorobenzoyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, is an orally bioavailable

compound that has been investigated for its potential as an anti-cancer agent.[3][4] Its primary

mechanism of action involves the inhibition of calcium influx through non-voltage-gated calcium

channels, which disrupts calcium-mediated signal transduction pathways crucial for tumor

growth, angiogenesis, and metastasis.[1][5][6] CAI has been the subject of numerous

preclinical studies and has advanced to clinical trials for various cancer types, including non-

small cell lung cancer, glioblastoma, and ovarian cancer.[7][8][9]
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Biophysical Properties
Property Value Source

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-

chlorobenzoyl)phenyl]methyl]-1

H-1,2,3-triazole-4-carboxamide

Molecular Formula C₁₇H₁₂Cl₃N₅O₂

Molar Mass 424.668 g/mol

CAS Number 99519-84-3

Synonyms CAI, L-651,582, NSC 609974 [4]

Solubility

DMSO: slightly soluble

(heated), Methanol: slightly

soluble

[4]

Biochemical Properties and Mechanism of Action
Inhibition of Calcium Influx
The principal biochemical function of CAI is the inhibition of calcium ion (Ca²⁺) influx into cells.

Unlike many calcium channel blockers that target voltage-gated channels, CAI primarily acts on

non-voltage-operated calcium channels, including store-operated calcium channels (SOCCs).

[1][2][6]

Store-operated calcium entry (SOCE) is a critical mechanism for replenishing intracellular

calcium stores in the endoplasmic reticulum (ER) and for mediating sustained calcium

signaling. CAI has been shown to potently inhibit SOCE in various cell types, including ovarian

carcinoma cells and HEK-293 cells.[10][11] This inhibition disrupts the downstream signaling

cascades that are dependent on sustained intracellular calcium levels.

Modulation of Signaling Pathways
By attenuating intracellular calcium signaling, CAI impacts multiple downstream pathways

implicated in cancer progression:
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VEGF Signaling and Angiogenesis: CAI inhibits angiogenesis by interfering with the vascular

endothelial growth factor (VEGF) signaling pathway.[12][13] It has been shown to decrease

the production and secretion of VEGF and inhibit nitric oxide synthase (NOS) activity, which

is dependent on intracellular calcium levels.[14] This leads to a reduction in endothelial cell

proliferation, migration, and tube formation.[6]

PI3K/Akt/mTOR Pathway: In ovarian cancer cells, CAI has been demonstrated to inhibit the

PI3K/Akt/mTORC1 pathway.[10] This inhibition leads to the deactivation of mTORC1 and a

subsequent decrease in the translation of Mcl-1, an anti-apoptotic protein.[9] The

downregulation of Mcl-1 sensitizes cancer cells to apoptosis.

Wnt-Norrin Pathway: CAI has also been implicated in the inhibition of the Wnt-Norrin

pathway, which is involved in pathological angiogenesis in ocular diseases.[15]

Effects on Mitochondrial Function
Recent studies have suggested that CAI may also exert its anti-cancer effects by targeting

mitochondrial function. It has been shown to inhibit mitochondrial respiration, specifically

complex I of the electron transport chain.[16][17] This inhibition of oxidative phosphorylation

can lead to a bioenergetic crisis in cancer cells.

Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of Carboxyamidotriazole has been evaluated in a variety of cell

lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
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Cell Line Cell Type IC₅₀ Source

HEK-293
Human Embryonic

Kidney
1.6 µM [11]

GH3 Rat Pituitary Cancer

0.5 µg/ml (L-type

channels), 1.5 µg/ml

(T-type channels)

[4]

CHO (expressing M₅

receptors)

Chinese Hamster

Ovary

935 nM (Carbachol-

stimulated Ca²⁺

influx), 359 nM

(A23187-stimulated

Ca²⁺ influx)

[4]

T. gondii in human

fibroblasts

Parasite in Human

Fibroblasts
0.06 µg/ml [4]

HeLa
Human Cervical

Cancer
0.06 µg/ml [4]

FaDu
Human Squamous

Cell Carcinoma
13 µM [4]

EVSCC17M
Human Squamous

Cell Carcinoma
15 µM [4]

HUVEC
Human Umbilical Vein

Endothelial Cells
1 µM [4]

Signaling Pathway and Experimental Workflow
Diagrams
Carboxyamidotriazole's Impact on VEGF-Mediated
Angiogenesis
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CAI inhibits angiogenesis by blocking VEGF signaling and calcium influx.

CAI-Mediated Inhibition of the mTORC1 Pathway
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CAI promotes apoptosis by inhibiting SOCE and the mTORC1/Mcl-1 axis.
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General Experimental Workflow for In Vitro
Angiogenesis Assay
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Click to download full resolution via product page

Workflow for assessing angiogenesis using a tube formation assay.

Detailed Experimental Protocols
Measurement of Store-Operated Calcium Entry (SOCE)
This protocol describes the measurement of intracellular calcium concentration using the

ratiometric fluorescent indicator Fura-2 AM.

Materials:

HEK293 cells (or other cell line of interest)

Glass-bottom culture dishes

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, D-glucose, pH 7.4

Thapsigargin (SERCA inhibitor)

Carboxyamidotriazole (CAI)

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and

emission detection at ~510 nm.

Procedure:

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to 70-

80% confluency.

Fura-2 AM Loading:

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in

HBS.
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Wash the cells once with HBS.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the

dark.

Wash the cells twice with HBS to remove extracellular dye.

Baseline Measurement:

Mount the dish on the microscope stage and perfuse with calcium-free HBS.

Record the baseline fluorescence ratio (F340/F380) for several minutes.

ER Store Depletion:

To deplete endoplasmic reticulum (ER) calcium stores, add thapsigargin (1-2 µM) to the

calcium-free HBS and continue recording. This will cause a transient increase in cytosolic

calcium due to leakage from the ER.

Measurement of SOCE:

Once the cytosolic calcium level returns to baseline, switch the perfusion to HBS

containing 2 mM CaCl₂. The subsequent sharp and sustained increase in the F340/F380

ratio represents SOCE.

Inhibition with CAI:

To test the effect of CAI, pre-incubate the Fura-2-loaded cells with the desired

concentration of CAI for a specified time before initiating the SOCE measurement

protocol. Alternatively, introduce CAI during the SOCE phase to observe acute inhibition.

Data Analysis:

The F340/F380 ratio is proportional to the intracellular calcium concentration. The

magnitude and rate of the calcium increase upon re-addition of extracellular calcium are

used to quantify SOCE.

MTT Cell Proliferation Assay for IC₅₀ Determination
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This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium

salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan

crystals by metabolically active cells.

Materials:

Cancer cell line of interest

96-well cell culture plates

Complete culture medium

Carboxyamidotriazole (CAI) stock solution

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium.

Incubate for 24 hours to allow for cell attachment.

Drug Treatment:

Prepare serial dilutions of CAI in complete medium.

Remove the old medium from the wells and add 100 µL of the CAI dilutions. Include a

vehicle control (e.g., DMSO) and a no-cell control (medium only).

Incubate for the desired treatment period (e.g., 48 or 72 hours).
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MTT Incubation:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a

microscope.

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well.

Mix thoroughly on a shaker to dissolve the formazan crystals.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (no-cell control).

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the log of the CAI concentration and determine the

IC₅₀ value using non-linear regression analysis.

Western Blotting for Signaling Protein Expression
This protocol allows for the detection and quantification of specific proteins (e.g., Mcl-1, p-Akt,

p-mTOR) in cell lysates.

Materials:

Treated and untreated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Mcl-1, anti-phospho-Akt, anti-phospho-mTOR)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction:

Lyse cell pellets in RIPA buffer on ice.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE:

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins

by size.

Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF membrane.

Blocking:

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-

specific antibody binding.

Antibody Incubation:

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at

4°C.

Wash the membrane several times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection:

Incubate the membrane with ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Analysis:

Quantify the band intensities using densitometry software and normalize to a loading

control (e.g., β-actin or GAPDH).

In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial cell growth medium
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Matrigel (or other basement membrane extract)

96-well plate

Carboxyamidotriazole (CAI) and other test compounds (e.g., VEGF as a positive control)

Inverted microscope with a camera

Procedure:

Plate Coating:

Thaw Matrigel on ice.

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel.

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

Cell Seeding and Treatment:

Harvest HUVECs and resuspend them in a small volume of basal medium.

Seed 10,000-20,000 cells per well on top of the solidified Matrigel.

Add the test compounds (CAI, VEGF, vehicle control) to the respective wells.

Incubation:

Incubate the plate at 37°C for 4-18 hours.

Imaging and Analysis:

Observe and photograph the formation of tube-like structures using an inverted

microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software (e.g., ImageJ

with the Angiogenesis Analyzer plugin).
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Conclusion
Carboxyamidotriazole is a multifaceted small molecule that exerts its anti-cancer effects

through the inhibition of calcium signaling, leading to the disruption of key pathways involved in

angiogenesis and cell survival. Its ability to target non-voltage-operated calcium channels,

particularly store-operated calcium entry, distinguishes it from traditional calcium channel

blockers. The in-depth understanding of its biochemical and biophysical properties, coupled

with standardized experimental protocols, is essential for its continued investigation and

potential clinical application in oncology and other diseases characterized by pathological

angiogenesis. This technical guide provides a foundational resource for researchers to design

and interpret experiments aimed at further elucidating the therapeutic potential of

Carboxyamidotriazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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